4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
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Overview
Description
4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol is a complex organic compound with a molecular formula of C18H20FNO3S2 and a molecular weight of 381.48 g/mol . This compound features a piperidinol core substituted with fluorophenyl and phenylsulfonyl groups, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl mercaptan with a suitable piperidinol derivative under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions result in the replacement of the fluorine atom with various nucleophiles.
Scientific Research Applications
4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
- 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
- 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
Uniqueness
Compared to similar compounds, 4-{[(4-Fluorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S2/c19-15-6-8-16(9-7-15)24-14-18(21)10-12-20(13-11-18)25(22,23)17-4-2-1-3-5-17/h1-9,21H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTYXZGREWTUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)F)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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